molecular formula C18H30O3 B14295028 13-Hydroxyoctadeca-2,4,6-trienoic acid CAS No. 116959-16-1

13-Hydroxyoctadeca-2,4,6-trienoic acid

Cat. No.: B14295028
CAS No.: 116959-16-1
M. Wt: 294.4 g/mol
InChI Key: LYESOFIGCSDUHK-UHFFFAOYSA-N
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Description

13-Hydroxyoctadeca-2,4,6-trienoic acid is a hydroxylated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound is known for its biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

13-Hydroxyoctadeca-2,4,6-trienoic acid can be synthesized through the oxidation of linoleic acid or alpha-linolenic acid. The oxidation process typically involves the use of lipoxygenase enzymes, which introduce oxygen into the fatty acid chain at specific positions. The reaction conditions often include a controlled temperature and pH to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using microorganisms that produce lipoxygenase enzymes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

13-Hydroxyoctadeca-2,4,6-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxylipins, reduced fatty acids, and substituted derivatives, each with distinct biological activities .

Scientific Research Applications

13-Hydroxyoctadeca-2,4,6-trienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-Hydroxyoctadeca-2,4,6-trienoic acid is unique due to its specific hydroxylation pattern and the resulting biological activities. Its ability to modulate multiple pathways makes it a compound of interest in various fields of research .

Properties

CAS No.

116959-16-1

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

13-hydroxyoctadeca-2,4,6-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6,8,10,13,16-17,19H,2-3,5,7,9,11-12,14-15H2,1H3,(H,20,21)

InChI Key

LYESOFIGCSDUHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCCC=CC=CC=CC(=O)O)O

Origin of Product

United States

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